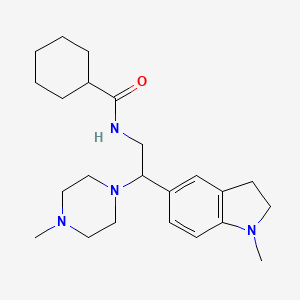

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide

説明

特性

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O/c1-25-12-14-27(15-13-25)22(17-24-23(28)18-6-4-3-5-7-18)19-8-9-21-20(16-19)10-11-26(21)2/h8-9,16,18,22H,3-7,10-15,17H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQJMFIDJOPOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using catalytic hydrogenation.

Alkylation of Piperazine: The piperazine ring is alkylated using appropriate alkyl halides under basic conditions to introduce the methyl group.

Coupling Reaction: The indoline and piperazine derivatives are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Amidation: The final step involves the formation of the amide bond between the cyclohexanecarboxylic acid and the coupled intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the cyclohexanecarboxamide group, potentially converting it to cyclohexylamine derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Indole derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various alkylated piperazine derivatives.

科学的研究の応用

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.

作用機序

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, by binding to their respective receptors and altering their signaling. This modulation can lead to changes in mood, cognition, and behavior, making it a candidate for treating psychiatric conditions.

類似化合物との比較

Structural and Functional Analogues

The following compounds share structural motifs (e.g., piperazine, carboxamide, or indole derivatives) or therapeutic targets with the subject compound:

Key Differences and Implications

Receptor Specificity :

- The subject compound’s 4-methylpiperazine and indoline groups suggest affinity for serotonin/dopamine receptors, similar to WAY-100635, a well-characterized 5-HT1A antagonist . However, WAY-100635 lacks the indoline moiety, which may alter binding kinetics or off-target effects.

- In contrast, pyrimidine-carboxamide derivatives (e.g., compound 6l in ) prioritize kinase inhibition over neurotransmitter modulation due to their planar aromatic systems.

Pharmacokinetics :

- Thiazole-containing carboxamides (e.g., Example 51 in ) exhibit superior oral bioavailability compared to the subject compound, likely due to enhanced solubility from heterocyclic substituents.

Synthetic Complexity :

- The subject compound’s synthesis involves multi-step functionalization of indoline and piperazine, whereas benzodioxol-imidazole hybrids (e.g., ) utilize simpler hydrazine-carboxamide linkages.

生物活性

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology, neurology, and inflammation. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features:

- Indoline moiety : Known for its diverse biological properties.

- Piperazine ring : Often associated with psychoactive and therapeutic effects.

- Cyclohexanecarboxamide group : Provides stability and enhances bioavailability.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit various biological activities:

-

Anticancer Activity :

- Compounds derived from indole and piperazine have shown promising results in inhibiting cancer cell proliferation.

- Preliminary studies suggest that N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide may interact with key enzymes involved in tumor growth.

-

Anti-inflammatory Properties :

- The compound's structure suggests potential anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

- Studies on similar compounds indicate inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

-

Antimicrobial Effects :

- Derivatives with indole structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Interaction Studies

Understanding the binding affinity of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide with biological targets is crucial. Techniques such as molecular docking simulations and surface plasmon resonance can be employed to evaluate these interactions.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide | Indoline, Piperazine, Cyclohexanecarboxamide | Anticancer, Anti-inflammatory, Antimicrobial |

| Indomethacin | Indole derivative | COX inhibitor |

| 4-Methylpiperazine | Piperazine ring | Antidepressant |

| 1-Methylindole | Indole core | Antimicrobial |

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds similar to N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide:

-

Cancer Cell Proliferation Inhibition :

- A study demonstrated that indole derivatives could significantly reduce the viability of various cancer cell lines through apoptosis induction.

-

Inflammation Reduction :

- Research indicated that compounds with a piperazine structure could effectively decrease inflammatory markers in animal models of arthritis.

-

Antimicrobial Testing :

- Comparative studies showed that indole-based compounds exhibited activity against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。